molecular formula C₃₈H₃₉ClN₄O₇ B1144678 N2,N6-Di-Cbz Avizafone CAS No. 60067-14-3

N2,N6-Di-Cbz Avizafone

カタログ番号: B1144678
CAS番号: 60067-14-3
分子量: 699.19
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N2,N6-Di-Cbz Avizafone (hereafter referred to as avizafone) is a water-soluble prodrug of diazepam, a benzodiazepine used for rapid treatment of seizure emergencies (e.g., status epilepticus) and nerve agent poisoning . Upon intramuscular (IM) or intravenous (IV) administration, avizafone undergoes enzymatic hydrolysis to release diazepam, bypassing solubility limitations associated with direct diazepam administration . Its clinical utility is enhanced in combination therapies, such as auto-injector devices (e.g., AIBC) co-administered with atropine and pralidoxime, which counteract cholinergic toxicity and reactivate acetylcholinesterase in organophosphate poisoning . Pharmacokinetically, avizafone exhibits unique absorption kinetics, shifting from zero-order to first-order models when combined with other antidotes, leading to rapid diazepam release and higher maximal concentrations (Cmax) compared to standalone diazepam .

特性

CAS番号

60067-14-3

分子式

C₃₈H₃₉ClN₄O₇

分子量

699.19

同義語

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide; _x000B_

製品の起源

United States

準備方法

The synthesis of N2,N6-Di-Cbz Avizafone involves multiple steps, starting from the appropriate amino acid derivatives. The synthetic route typically includes the protection of amino groups with carbobenzyloxy (Cbz) groups, followed by coupling reactions to form the desired peptide bonds. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dichloromethane (DCM) or ethyl acetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

化学反応の分析

N2,N6-Di-Cbz Avizafone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the Cbz protecting groups, yielding the free amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzoyl or chlorophenyl groups can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

N2,N6-Di-Cbz Avizafone has several scientific research applications:

作用機序

The mechanism of action of N2,N6-Di-Cbz Avizafone involves its conversion to Avizafone, which is then metabolized to Diazepam. Diazepam acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in anxiolytic, anticonvulsant, and muscle relaxant properties .

類似化合物との比較

Pharmacokinetic Profile

Avizafone’s pharmacokinetics are distinguished from diazepam and other benzodiazepines by its prodrug mechanism and absorption dynamics:

Parameter Avizafone Alone Diazepam Alone Midazolam Avizafone + AIBC
Cmax 2× higher than diazepam Lower (reference) Moderate (intranasal) Equivalent to avizafone alone
tmax 0.5–1 h (shorter) 1–2 h 10–15 min (intranasal) Delayed vs. avizafone alone
AUC Equivalent to diazepam Equivalent Lower bioavailability Equivalent
Absorption Model Zero-order First-order First-order First-order
Half-life 20–100 h (inherited from diazepam) 20–100 h 1.8–6.4 h 20–100 h

Key Findings :

  • Avizafone achieves faster absorption (shorter tmax) and higher Cmax than diazepam due to its prodrug design, enabling rapid therapeutic effects .
  • Co-administration with atropine and pralidoxime (AIBC) shifts absorption kinetics to first-order, delaying tmax but maintaining equivalent AUC and Cmax .
  • Midazolam, while faster in intranasal delivery, has a shorter half-life, limiting sustained anticonvulsant effects compared to avizafone-derived diazepam .
Therapeutic Efficacy
Nerve Agent Poisoning
Compound Administration Timing Seizure Control Neuropathology Prevention Respiratory Safety
Avizafone Pre-exposure Slight reduction Minimal No respiratory issues
Diazepam Pre-exposure Complete prevention Full protection Risk of respiratory depression
Avizafone + AIBC Post-exposure Rapid onset Moderate Safe with atropine
  • Preclinical studies show diazepam outperforms avizafone in preventing neuropathology when administered early, likely due to faster conversion and higher initial diazepam levels .
  • In humans, avizafone achieves equivalent diazepam exposure (AUC) with higher Cmax, suggesting comparable efficacy to diazepam in clinical settings .
Status Epilepticus
  • Avizafone’s intranasal prodrug/enzyme system generates supersaturated diazepam solutions, achieving therapeutic concentrations within 5 minutes, surpassing midazolam’s solubility limitations .
Delivery Mechanisms and Formulations
Compound Route Advantages Limitations
Avizafone IM/IV, intranasal Rapid absorption; stable in auto-injectors Requires enzymatic activation
Diazepam IV, rectal Direct action; long half-life Poor solubility for non-IV routes
Midazolam Intranasal, IV Fast onset; no enzyme needed Short duration; frequent dosing
  • Avizafone’s compatibility with AIBC devices enables field-deployable combination therapy for nerve agent poisoning, a unique advantage over standalone benzodiazepines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for N2,N6-Di-Cbz Avizafone (AVF)?

  • Methodology : AVF is synthesized via a two-step procedure starting from 5-chloro-2-methyl-aminobenzophenone and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid under vacuum using a double-needle transfer device. Characterization involves nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification (M+1 = 431), and high-performance liquid chromatography (HPLC) with a Zorbax XDB Eclipse C18 column for purity assessment .

Q. How are pharmacokinetic (PK) parameters like Cmax, AUC, and tmax determined for AVF in co-administration studies?

  • Methodology : PK parameters are derived using non-compartmental analysis (NCA) for bioavailability metrics (e.g., Cmax, AUC) and compartmental modeling (e.g., two-compartment model with first-order absorption) to estimate distribution constants (K12, K21) and absorption kinetics. For example, NCA revealed higher Cmax when AVF was co-administered with pralidoxime and atropine, while compartmental modeling explained absorption rate modifications due to blood flow changes at the injection site .

Q. What in vitro methods are used to study AVF’s enzyme-mediated activation?

  • Methodology : Enzyme screening with commercial esterases, proteases, and peptases identifies enzymes capable of cleaving AVF’s prodrug structure. Kinetic studies involve incubating AVF with enzymes at varying concentrations and temperatures, followed by HPLC quantification of degradation products. pH 7.4 buffer systems simulate physiological conditions to assess solubility and stability .

Advanced Research Questions

Q. How do compartmental vs. non-compartmental pharmacokinetic models resolve contradictions in absorption data for AVF combinations?

  • Methodology : Co-administration with atropine increases AVF’s absorption rate (higher Cmax) but does not alter total exposure (AUC), suggesting modified absorption processes (e.g., blood flow changes) without affecting elimination. Compartmental models (using Akaike Information Criterion validation) distinguish absorption kinetics (first-order vs. zero-order), while NCA quantifies overall exposure. This dual approach reconciles apparent contradictions by isolating absorption and elimination phases .

Q. How can researchers address discrepancies between in vitro solubility and in vivo efficacy of AVF?

  • Methodology : In vitro solubility studies (e.g., equilibrium solubility in pH 7.4 buffer at 37°C) may underestimate in vivo bioavailability due to enzymatic activation in biological matrices. For instance, AVF’s low solubility in vitro contrasts with its efficacy in guinea pig models, where esterases convert AVF to active metabolites. Formulation adjustments (e.g., dihydrochloride salt) and enzyme kinetic profiling bridge this gap .

Q. What statistical and experimental designs are critical for analyzing AVF’s synergistic effects in antidote combinations?

  • Methodology : Randomized, crossover clinical trials with non-linear least squares optimization and iteratively reweighted least squares methods minimize residual errors in PK parameter estimation. For example, a two-way crossover study design (pralidoxime alone vs. pralidoxime/AVF/atropine) with LC/MS-MS quantification controls inter-individual variability and isolates AVF’s contribution to absorption kinetics .

Q. How do enzyme kinetics and substrate specificity influence AVF’s prodrug activation in different tissues?

  • Methodology : Enzyme kinetics (Km, Vmax) are assessed using Michaelis-Menten plots under varied substrate concentrations. Tissue-specific esterase activity (e.g., liver vs. plasma) is profiled via enzyme-selective inhibitors and fluorogenic substrates. For instance, AVF’s activation in the CNS may rely on tissue-specific esterases absent in vitro, necessitating ex vivo organ homogenate studies .

Data Contradiction Analysis

Q. How to interpret conflicting results on AVF’s impact on pralidoxime elimination half-life?

  • Analysis : While co-administration with AVF increases pralidoxime’s absorption rate, elimination half-life remains unchanged. This suggests AVF modifies local absorption (e.g., via anticholinergic effects on blood flow) but does not alter hepatic or renal clearance pathways. Compartmental modeling confirms that distribution constants (K12/K21) remain stable, supporting this hypothesis .

Q. Why does AVF show superior anticonvulsant efficacy compared to diazepam in vivo despite similar mechanisms?

  • Analysis : AVF’s prodrug design ensures sustained release of active metabolites, whereas diazepam’s rapid plasma clearance reduces bioavailability. In guinea pigs, AVF co-administered with atropine prevented seizures without respiratory depression, likely due to optimized metabolite release kinetics and reduced drug-drug interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。